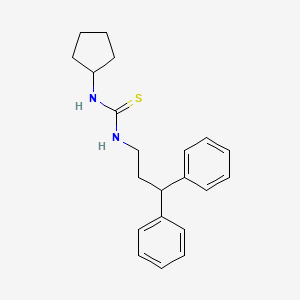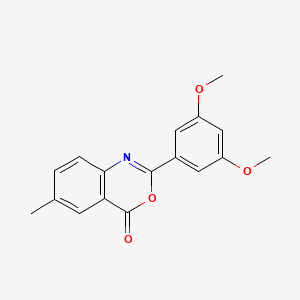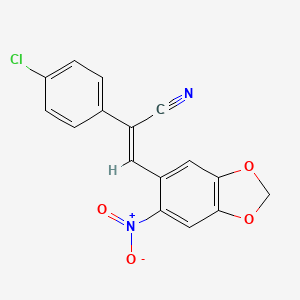![molecular formula C18H15N3O2 B5736532 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE](/img/structure/B5736532.png)
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE is a complex organic compound that features a combination of pyridine and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE typically involves the reaction of 2-aminopyridine with naphthalene derivatives under specific conditions. One common method involves the use of Schiff base formation, where 2-aminopyridine reacts with naphthaldehyde derivatives in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE is used as a ligand in coordination chemistry to form complexes with transition metals .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to bind to specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the enhancement of material performance in various applications .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The compound’s ability to form stable complexes with metals also plays a role in its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and are known for their biological activity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and are studied for their medicinal properties.
Uniqueness
What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE apart is its combination of pyridine and naphthalene structures, which provides unique electronic and steric properties. This uniqueness enhances its potential in various applications, from catalysis to drug development .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(16-10-3-4-11-20-16)21-23-17(22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLOTPRMWREFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)



![N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate](/img/structure/B5736487.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5736515.png)
![N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide](/img/structure/B5736519.png)
![3-[1-(carbamoylamino)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)

![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

